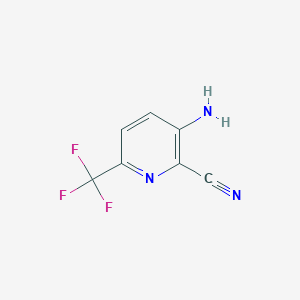

3-Amino-6-(trifluoromethyl)picolinonitrile

Description

BenchChem offers high-quality 3-Amino-6-(trifluoromethyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-(trifluoromethyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDIVORLLWTSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-6-(trifluoromethyl)picolinonitrile basic properties

An In-Depth Technical Guide to 3-Amino-6-(trifluoromethyl)picolinonitrile

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-(trifluoromethyl)picolinonitrile (CAS No. 946594-89-4), a key heterocyclic building block for research and development. The document delves into the molecule's fundamental physicochemical properties, safety and handling protocols, and its strategic importance in medicinal chemistry and materials science. By synthesizing available data with established chemical principles, this guide offers field-proven insights for researchers, scientists, and drug development professionals. It includes a plausible synthetic pathway, an analysis of the compound's chemical reactivity, and a discussion of its potential applications, particularly in the design of novel therapeutic agents.

Core Molecular Profile

3-Amino-6-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative featuring three critical functional groups that define its chemical utility: a nucleophilic amino group, an electron-withdrawing trifluoromethyl group, and a versatile nitrile moiety. The strategic placement of these groups on the picolinonitrile scaffold makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, is a well-recognized bioisostere in drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule.

The pyridine ring itself is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals. This compound, therefore, serves as a strategic starting point for accessing novel chemical matter with desirable pharmacological properties.

Physicochemical and Structural Data

The fundamental properties of 3-Amino-6-(trifluoromethyl)picolinonitrile are summarized below. It is noteworthy that while core identification data is well-established, experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature, which is common for specialized research chemicals.

| Property | Value | Source(s) |

| CAS Number | 946594-89-4 | [1][2] |

| Molecular Formula | C₇H₄F₃N₃ | [2][3] |

| Molecular Weight | 187.12 g/mol | [3] |

| IUPAC Name | 3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile | [1][2] |

| Synonyms | 3-Amino-6-(trifluoromethyl)pyridine-2-carbonitrile | [2][4] |

| Appearance | Solid (presumed) | [3] |

| Melting Point | Not available | [2][4] |

| Boiling Point | Not available | [2][4] |

| Solubility | Low solubility in water (estimated); may be soluble in common organic solvents like dichloromethane.[3] | [3] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic procedures for 3-Amino-6-(trifluoromethyl)picolinonitrile are not extensively documented, a plausible and logical synthetic route can be devised from commercially available precursors based on established pyridine chemistry.

Proposed Synthetic Pathway

A common strategy for the synthesis of functionalized pyridines involves the cyclocondensation of a trifluoromethyl-containing building block.[5] An effective approach would likely start with a suitable trifluoromethyl-substituted precursor, followed by functional group interconversion to install the amino and nitrile groups. A potential route is the amination of a halogenated precursor.

Below is a diagram illustrating a plausible synthetic workflow.

Caption: Use of the title compound as a versatile scaffold.

Predicted Spectral Characteristics

-

¹H NMR: Two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. The -NH₂ protons would likely appear as a broad singlet.

-

¹³C NMR: Seven distinct carbon signals are expected. The carbon of the CF₃ group will show a characteristic quartet due to coupling with the fluorine atoms. The nitrile carbon will appear in the typical downfield region for cyano groups.

-

¹⁹F NMR: A single sharp singlet is expected, as all three fluorine atoms are chemically equivalent.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C≡N stretching for the nitrile group (around 2220-2260 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

Safety, Handling, and Storage

As with any laboratory chemical, 3-Amino-6-(trifluoromethyl)picolinonitrile must be handled with appropriate care. The available safety data indicates it is an irritant and may be harmful if ingested.

GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2] |

| Skin Irritation | H315 | Causes skin irritation. | [1][2][4] |

| Eye Irritation | H319 / H320 | Causes serious eye irritation. | [1][2][4] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | [1][2][4] |

Laboratory Handling Protocol

A self-validating system for handling this compound involves a strict adherence to engineering controls, personal protective equipment (PPE), and proper storage.

Caption: Standard protocol for safe laboratory handling.

Protocol Steps:

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. [4]2. Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes safety glasses with side-shields conforming to EN166 or NIOSH standards, chemical-resistant gloves (e.g., nitrile), and a lab coat. [4]3. Handling: Avoid the formation of dust and aerosols. [4]In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. [4]If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician. [4]4. Storage: Store in a cool, dry, and well-ventilated place. [3]Keep the container tightly closed to prevent moisture absorption and away from incompatible materials such as strong oxidizing agents. [3]

References

-

EASTFINE. (n.d.). 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile. Retrieved from [Link]

-

American Elements. (n.d.). 3-Amino-6-(trifluoromethyl)picolinonitrile | CAS 946594-89-4. Retrieved from [Link]

- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.

- Hiyama, T. (2000).

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

-

Yoshikawa, N., & Shibatomi, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-268. Retrieved from [Link]

Sources

- 1. 3-Amino-6-(trifluoromethyl)picolinonitrile | 946594-89-4 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. 3-Amino-6-(Trifluoromethyl)Picolinonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 4. aksci.com [aksci.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-6-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Amino-6-(trifluoromethyl)picolinonitrile, with the CAS number 946594-89-4, is a strategically important heterocyclic compound.[1] Its structure, which combines a pyridine ring, an amino group, a nitrile moiety, and a trifluoromethyl group, makes it a highly valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. The trifluoromethyl group is a key feature, known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic route, predicted spectroscopic characteristics, reactivity profile, and potential applications, designed to empower researchers in their scientific endeavors.

Physicochemical and Safety Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be summarized from available sources and expert analysis.

Table 1: Physicochemical Properties of 3-Amino-6-(trifluoromethyl)picolinonitrile

| Property | Value/Description | Source(s) |

| CAS Number | 946594-89-4 | [1] |

| Molecular Formula | C₇H₄F₃N₃ | [3] |

| Molecular Weight | 187.12 g/mol | [3] |

| Appearance | Typically a solid | [3] |

| Solubility | Estimated to have low solubility in water, but likely soluble in common organic solvents such as dichloromethane. | |

| Stability | Stable under normal storage conditions. Should be stored in a cool, dry, well-ventilated area away from heat and oxidizing agents. |

Safety Information:

This compound should be handled with care in a laboratory setting, following standard safety protocols.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Proposed Synthesis Pathway

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine

-

Rationale: The initial chloropyridine is activated towards electrophilic aromatic substitution by the electron-withdrawing trifluoromethyl group, directing nitration to the 3-position.

-

Procedure:

-

To a stirred solution of fuming sulfuric acid, cool to 0°C.

-

Slowly add 2-chloro-6-(trifluoromethyl)pyridine while maintaining the temperature below 10°C.

-

Add fuming nitric acid dropwise, keeping the temperature below 10°C.

-

Allow the mixture to warm to room temperature and then heat to 50-60°C for several hours, monitoring the reaction by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.

-

Step 2: Cyanation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

-

Rationale: The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution by cyanide. Copper(I) cyanide is a common reagent for this transformation on pyridine rings.

-

Procedure:

-

In a flask equipped with a reflux condenser, combine 2-chloro-3-nitro-6-(trifluoromethyl)pyridine and copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heat the mixture to a high temperature (e.g., 150-180°C) for several hours. Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with ethyl acetate, wash the organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain 3-nitro-6-(trifluoromethyl)picolinonitrile.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved under various conditions. Metal-acid systems like iron in acetic or hydrochloric acid are cost-effective and efficient. Alternatively, catalytic hydrogenation offers a cleaner workup.

-

Procedure (using Iron/HCl):

-

Suspend 3-nitro-6-(trifluoromethyl)picolinonitrile in a mixture of ethanol and water.

-

Add iron powder, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. The reaction is often exothermic. Monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.

-

Concentrate the filtrate, and then partition between ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 3-amino-6-(trifluoromethyl)picolinonitrile. Further purification can be achieved by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (likely between δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant would be characteristic of meta-coupling. The proton adjacent to the trifluoromethyl group would likely be further downfield. - Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | - Pyridine Carbons: Expect six distinct signals for the carbon atoms of the pyridine ring and the nitrile group. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon of the nitrile group (-CN) would appear in the range of δ 115-120 ppm. |

| FTIR (cm⁻¹) | - N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[4] - C≡N Stretching: A sharp, medium-intensity peak around 2220-2240 cm⁻¹. - C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region. - Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z = 187. - Key Fragmentation: Likely loss of HCN (m/z 160) and the trifluoromethyl radical (·CF₃) to give a fragment at m/z 118. Fragmentation patterns of trifluoromethyl-substituted heterocycles can be complex.[5][6] |

Reactivity Profile and Synthetic Utility

The unique combination of functional groups in 3-amino-6-(trifluoromethyl)picolinonitrile makes it a versatile intermediate for further chemical modifications.

-

Amino Group: The primary amino group is a key handle for diversification. It can undergo diazotization to be replaced by a variety of other functional groups (e.g., -OH, -Cl, -Br). It can also be readily acylated to form amides or alkylated to form secondary and tertiary amines.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also be reduced to a primary amine, providing another point for molecular elaboration.

-

Pyridine Ring: The pyridine ring is generally electron-deficient, especially with the presence of the trifluoromethyl and nitrile groups. The amino group, being an activating group, will direct electrophilic substitution to the C5 position.

Applications in Drug Discovery and Beyond

While specific applications of 3-amino-6-(trifluoromethyl)picolinonitrile are not extensively documented, its structural motifs are highly relevant in medicinal chemistry. The trifluoromethyl-substituted pyridine core is found in a number of agrochemicals and pharmaceuticals.[7][8] For instance, the isomeric compound, 5-amino-3-(trifluoromethyl)picolinonitrile, is a key intermediate in the synthesis of Apalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer.[9] This highlights the potential of the title compound as a scaffold for developing new therapeutic agents. Its utility extends to being a precursor for more complex heterocyclic systems, which are of continuous interest in the development of new bioactive molecules.

Conclusion

3-Amino-6-(trifluoromethyl)picolinonitrile is a chemical entity of significant interest for researchers in organic synthesis and medicinal chemistry. Although detailed experimental data is limited in the public domain, its synthesis is achievable through established chemical transformations, and its spectroscopic and reactivity profiles can be reliably predicted. The strategic placement of its functional groups, particularly the influential trifluoromethyl moiety, positions it as a valuable building block for the discovery of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource to stimulate and support further research and application of this promising compound.

References

-

Spectroscopic characterization of 2-amino-5-chloropyridine. Journal of Molecular Structure. Available at: [Link]

-

FTIR spectra of aminopyridines and related compounds. ResearchGate. Available at: [Link]

-

Synthesis and characterization of 2-aminopyridine derivatives. MDPI. Available at: [Link]

-

Infrared spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]

-

Synthesis of 3-amino-6-trifluoromethyl pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

- Patent WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide. Google Patents.

-

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. PubMed. Available at: [Link]

- United States Patent US 8,802,689 B2. Google Patents.

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Available at: [Link]

-

Mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes. Available at: [Link]

-

Synthesis and Spectroscopic Data of a Pyrene Derivative. Preprints.org. Available at: [Link]

-

Synthesis of 5-amino-1H-pyrazole-5-carbonitriles. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of a trifluoromethyl-substituted spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile. MDPI. Available at: [Link]

-

3-Amino-6-(trifluoromethyl)picolinonitrile product page. American Elements. Available at: [Link]

-

Mass spectra of trifluoroacetyl derivatives of amphetamines. ResearchGate. Available at: [Link]

-

NMR spectra of synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

- Patent US4639459A - Use of trifluoromethyl compounds. Google Patents.

-

Synthesis and application of trifluoromethylpyridines. PubMed Central. Available at: [Link]

-

6-Amino-3-(trifluoromethyl)picolinonitrile product page. Pharmaffiliates. Available at: [Link]

-

3-AMINO-PYRIDINE-2-CARBONITRILE product page. ChemBK. Available at: [Link]

-

Deaminative chlorination of aminoheterocycles. PubMed Central. Available at: [Link]

-

Small Molecule Patents Highlights. YouTube. Available at: [Link]

- Patent US3910922A - Novel trifluoromethyl-quinolines. Google Patents.

-

Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Available at: [Link]

-

Empirical scale of nucleophilicity for substituted pyridines. ResearchGate. Available at: [Link]

-

Physical properties of synthetic and natural quinocitrinines. ResearchGate. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Amino-6-(Trifluoromethyl)Picolinonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 4. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-Amino-6-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Scientific Rigor

As a Senior Application Scientist, it is understood that the true value of a technical guide lies not in rigid adherence to a template, but in its ability to convey nuanced, field-tested insights. This document is structured to provide a comprehensive and practical understanding of 3-Amino-6-(trifluoromethyl)picolinonitrile, moving beyond mere data recitation to explain the why behind the how. The methodologies described herein are designed to be self-validating, fostering a proactive approach to quality control and analytical excellence. Every piece of technical data and every protocol is grounded in established scientific principles, supported by authoritative citations to ensure the highest degree of trustworthiness and utility for the discerning scientific audience.

Part 1: Foundational Understanding of 3-Amino-6-(trifluoromethyl)picolinonitrile

Introduction and Significance in Medicinal Chemistry

3-Amino-6-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative that has emerged as a critical building block in contemporary drug discovery and development. Its strategic importance lies in the unique combination of a nucleophilic amino group, an electrophilic nitrile moiety, and a lipophilic, metabolically stable trifluoromethyl group. This trifecta of functionalities makes it an exceptionally versatile synthon for accessing a diverse range of complex molecular architectures.

Notably, this compound is a key intermediate in the synthesis of numerous biologically active agents, including kinase inhibitors for oncology and immunology, as well as modulators of other important enzyme classes. The precise geometry and electronic nature of the substituted pyridine ring allow for specific and high-affinity interactions with biological targets. Consequently, the unequivocal confirmation of its structure and the stringent control of its purity are not merely procedural formalities but are fundamental to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

Chemical Identity and Physicochemical Profile

A comprehensive analytical strategy begins with a thorough understanding of the molecule's fundamental properties.

-

IUPAC Name: 3-Amino-6-(trifluoromethyl)pyridine-2-carbonitrile

-

Synonyms: 3-Amino-6-(trifluoromethyl)-2-pyridinecarbonitrile

-

CAS Number: 946594-89-4[1]

-

Molecular Weight: 187.12 g/mol [2]

Table 1: Key Physicochemical Properties

| Property | Value/Description | Rationale for Analytical Relevance |

| Appearance | White to off-white or pale yellow solid | Visual inspection provides a preliminary, albeit non-specific, indication of purity. Deviations from the expected color may suggest the presence of impurities or degradation products. |

| Solubility | Soluble in common organic solvents such as methanol, DMSO, and ethyl acetate. | Dictates the choice of solvent for preparing samples for NMR, MS, and HPLC analysis to ensure complete dissolution and accurate quantification. |

| Melting Point | Typically in the range of 145-155 °C (may vary slightly between suppliers) | A sharp and well-defined melting point is a classic indicator of high purity. A broad melting range often signifies the presence of impurities. |

| Chemical Stability | Generally stable under standard laboratory conditions. | Understanding stability is crucial for defining appropriate storage conditions and for designing stability-indicating analytical methods. |

Part 2: Structural Elucidation: A Multi-faceted Spectroscopic Approach

The confirmation of the molecular structure of 3-Amino-6-(trifluoromethyl)picolinonitrile is achieved through the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

2.1.1. ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

-

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

δ 7.9-8.1 ppm (d, 1H): This downfield doublet corresponds to the proton at the 4-position of the pyridine ring. It is coupled to the proton at the 5-position.

-

δ 6.9-7.1 ppm (d, 1H): This upfield doublet corresponds to the proton at the 5-position of the pyridine ring, coupled to the proton at the 4-position.

-

δ 6.0-6.5 ppm (s, 2H, broad): This broad singlet is characteristic of the two protons of the primary amino group (-NH₂). The chemical shift and peak shape can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

2.1.2. ¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment.

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

-

δ ~158 ppm: Quaternary carbon at the 3-position, bonded to the amino group.

-

δ ~148 ppm (q): Quaternary carbon at the 6-position, attached to the trifluoromethyl group. The signal will be a quartet due to coupling with the three fluorine atoms.

-

δ ~140 ppm: Aromatic CH at the 4-position.

-

δ ~122 ppm (q): The carbon of the trifluoromethyl group (-CF₃), appearing as a prominent quartet with a large C-F coupling constant.

-

δ ~117 ppm: Aromatic CH at the 5-position.

-

δ ~115 ppm: The carbon of the nitrile group (-C≡N).

-

δ ~105 ppm: Quaternary carbon at the 2-position, bonded to the nitrile group.

-

2.1.3. ¹⁹F NMR Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for confirming this moiety.

-

Predicted ¹⁹F NMR Spectrum:

-

A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent and there are no neighboring fluorine or hydrogen atoms to cause coupling. The exact chemical shift will depend on the reference standard used.

-

2.1.4. Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of 3-Amino-6-(trifluoromethyl)picolinonitrile and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Increase the relaxation delay to 5 seconds to ensure full relaxation of quaternary carbons.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule.

-

Characteristic IR Absorption Bands (ATR):

-

3450-3300 cm⁻¹ (two distinct bands): Asymmetric and symmetric N-H stretching of the primary amine.

-

~2230 cm⁻¹ (sharp, medium intensity): C≡N stretching of the nitrile group. This is a highly characteristic absorption.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration of the amino group.

-

~1580-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1350-1100 cm⁻¹ (strong, complex bands): C-F stretching vibrations of the trifluoromethyl group. These are typically among the strongest absorptions in the spectrum.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of the molecule.

-

Expected Mass Spectrometric Data (ESI+):

-

Molecular Ion Peak [M+H]⁺: m/z 188.05. The detection of this ion in the positive electrospray ionization mode confirms the molecular weight.

-

High-Resolution MS (HRMS): The calculated exact mass for [C₇H₅F₃N₃]⁺ is 188.0430. An experimentally determined mass within a few ppm of this value provides unequivocal confirmation of the elemental formula.

-

Key Fragmentation Patterns: While fragmentation can be complex, expected losses include HCN (27 Da) from the nitrile group and CF₃ (69 Da).

-

Integrated Workflow for Structural Confirmation

The following diagram illustrates the logical process of integrating data from these techniques to arrive at a confirmed structure.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-6-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Amino-6-(trifluoromethyl)picolinonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While the specific historical record of its initial discovery is not extensively documented in public literature, this guide traces the genesis of its importance through the broader development of trifluoromethyl-substituted pyridines as key building blocks in modern drug discovery. We will dissect a representative synthetic pathway, analyze the compound's key physicochemical properties, and explore its current and potential applications as a privileged scaffold in the design of novel therapeutics. This document serves as a vital resource for researchers and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Introduction: The Rise of Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl group (-CF3), has become a cornerstone of modern drug design. The strategic incorporation of these groups can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1] Concurrently, nitrogen-containing heterocycles, particularly the pyridine scaffold, are ubiquitous in pharmaceuticals due to their ability to engage in a variety of non-covalent interactions and serve as versatile synthetic handles.

3-Amino-6-(trifluoromethyl)picolinonitrile, with its unique arrangement of an amino group, a nitrile function, and a trifluoromethyl group on a pyridine core, represents a confluence of these advantageous features. This "privileged scaffold" offers multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries aimed at a wide array of biological targets. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups significantly influences the electronic properties of the pyridine ring, modulating its pKa and reactivity.

A Representative Journey: The Synthesis of an Isomeric Precursor

While the first documented synthesis of 3-Amino-6-(trifluoromethyl)picolinonitrile is not readily found in peer-reviewed literature, the synthetic routes to its isomers are well-established, particularly in patent literature. A multi-step synthesis of the related compound, 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile, detailed in patent EP2368550B1, provides a robust and illustrative example of the chemical logic employed to construct this class of molecules.[2] This process highlights the key transformations required to introduce the requisite functional groups onto the pyridine ring.

Synthetic Protocol: A Step-by-Step Breakdown

The following protocol is adapted from the synthesis of 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile and serves as a representative methodology.

Step 1: Oxidation of 3-(trifluoromethyl)pyridine

-

Reaction: 3-(trifluoromethyl)pyridine is oxidized to its corresponding N-oxide.

-

Reagents: 3-(trifluoromethyl)pyridine, methyltrioxorhenium (catalyst), 30% hydrogen peroxide.

-

Procedure: To a solution of 3-(trifluoromethyl)pyridine and a catalytic amount of methyltrioxorhenium in dichloromethane, 30% hydrogen peroxide is added. The mixture is stirred at room temperature. Upon completion, the reaction is worked up by adding manganese dioxide to decompose excess peroxide, followed by extraction and concentration.[2]

-

Causality: The N-oxidation activates the pyridine ring for subsequent nucleophilic attack, a crucial step for introducing the cyano group.

Step 2: Cyanation of the Pyridine N-oxide

-

Reaction: The N-oxide is converted to 2-cyano-3-(trifluoromethyl)pyridine.

-

Reagents: 3-(trifluoromethyl)pyridine-N-oxide, trimethylsilyl cyanide, triethylamine.

-

Procedure: The N-oxide is dissolved in acetonitrile, and trimethylsilyl cyanide and triethylamine are added. The reaction is stirred at room temperature. After an aqueous workup with saturated sodium carbonate and extraction, the product is purified by chromatography.[2]

-

Causality: This step introduces the nitrile functionality at the 2-position, a key feature of the picolinonitrile core.

Step 3: Nitration of the Pyridine Ring

-

Reaction: The 2-cyano-3-(trifluoromethyl)pyridine is nitrated to introduce a nitro group.

-

Reagents: 2-cyano-3-(trifluoromethyl)pyridine, nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Procedure: The pyridine derivative is carefully treated with a nitrating mixture under controlled temperature conditions.

-

Causality: The nitro group is introduced as a precursor to the essential amino group. Its position is directed by the existing substituents on the ring.

Step 4: Reduction of the Nitro Group

-

Reaction: The nitro group is reduced to an amino group.

-

Reagents: 2-cyano-3-(trifluoromethyl)-5-nitropyridine, iron powder, acetic acid in ethyl acetate.

-

Procedure: A mixture of the nitro compound and iron powder in ethyl acetate and acetic acid is heated. The solid iron salts are removed by filtration, and the filtrate is concentrated and purified to yield the final amino-picolinonitrile.[2] An alternative method involves catalytic hydrogenation using Raney-Ni.[2]

-

Causality: This final step yields the desired aminopicolinonitrile scaffold, ready for further derivatization in drug discovery programs.

Diagram of the Representative Synthetic Workflow

Caption: A representative multi-step synthesis of an aminotrifluoromethylpicolinonitrile.

Physicochemical Properties and Spectroscopic Data

The unique combination of functional groups in 3-Amino-6-(trifluoromethyl)picolinonitrile dictates its physical and chemical properties, which are summarized below.

| Property | Value | Source |

| CAS Number | 946594-89-4 | [3] |

| Molecular Formula | C₇H₄F₃N₃ | [3][4] |

| Molecular Weight | 187.12 g/mol | [4] |

| Appearance | Solid (usually) | [4] |

While extensive experimental spectroscopic data for this specific isomer is not widely published, related structures such as 3-Amino-6-chloropyridazine have been characterized by various techniques including ¹³C NMR, ¹H NMR, FTIR, Raman, and Mass Spectrometry.[5][6][7] Theoretical calculations, such as Density Functional Theory (DFT), have also been employed to investigate the vibrational spectra and electronic properties of similar aminopyridine derivatives.[8]

Role in Drug Discovery and Development

3-Amino-6-(trifluoromethyl)picolinonitrile serves as a valuable building block in drug discovery due to its trifunctional nature. The amino group provides a handle for amide bond formation and other coupling reactions, the nitrile can be hydrolyzed or reduced, and the trifluoromethyl group enhances key drug-like properties.

The trifluoromethyl group is known to:

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]

-

Enhance Metabolic Stability: The C-F bond is strong, and the CF₃ group can block sites of oxidative metabolism.

-

Modulate Acidity/Basicity: As a strong electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, affecting its interactions with biological targets.

A notable example of a complex bioactive molecule incorporating a related scaffold is 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile, which has been investigated as a potent and selective CHK1 inhibitor for cancer therapy.[9] The aminopicolinonitrile moiety in this molecule is crucial for its biological activity.

The broader class of aminopyridines is recognized for its wide range of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[10]

Diagram of the Role in Drug Discovery

Caption: The central role of the scaffold in conferring desirable drug-like properties.

Conclusion and Future Outlook

3-Amino-6-(trifluoromethyl)picolinonitrile stands as a testament to the power of strategic molecular design in modern medicinal chemistry. While its own detailed history of discovery remains to be fully elucidated in the public domain, its importance as a building block is undeniable. The representative synthesis of its isomer showcases the chemical ingenuity required for its construction. As our understanding of disease biology deepens, the demand for novel, highly functionalized, and drug-like scaffolds will only increase. With its unique combination of features, 3-Amino-6-(trifluoromethyl)picolinonitrile is poised to remain a valuable tool in the arsenal of medicinal chemists for the foreseeable future, enabling the discovery of the next generation of therapeutics.

References

-

Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry. [Link][9]

-

3-Amino-6-(trifluoromethyl)picolinonitrile | CAS 946594-89-4. American Elements. [Link][3]

-

573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile. EASTFINE. [Link][1]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link][10]

-

3-Amino-6-chloro-pyridazine - SpectraBase. Wiley Online Library. [Link][5]

-

6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. PubChem. [Link][6]

-

Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. ResearchGate. [Link][8]

-

3-Amino-6-(Trifluoromethyl)Picolinonitrile | Properties, Uses, Safety Data & Supplier China. Nanjing Finechem Holding Co.,Limited. [Link][4]

-

EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases. Google Patents. [2]

Sources

- 1. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 2. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 3. americanelements.com [americanelements.com]

- 4. 3-Amino-6-(Trifluoromethyl)Picolinonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-氨基-6-氯哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

3-Amino-6-(trifluoromethyl)picolinonitrile molecular weight and formula

An In-Depth Technical Guide to 3-Amino-6-(trifluoromethyl)picolinonitrile

This guide provides a comprehensive technical overview of 3-Amino-6-(trifluoromethyl)picolinonitrile, a key heterocyclic building block for researchers and professionals in drug development and materials science. We will delve into its fundamental properties, plausible synthetic routes, core applications, and essential protocols for handling and quality control.

Core Molecular Profile

3-Amino-6-(trifluoromethyl)picolinonitrile (CAS No. 946594-89-4) is a substituted pyridine derivative.[1] Its structure is characterized by a pyridine ring functionalized with an amino (-NH2) group, a nitrile (-CN) group, and a trifluoromethyl (-CF3) group. This unique combination of functional groups makes it a valuable and versatile intermediate in synthetic chemistry. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the reactivity of the pyridine ring and the amino group.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₄F₃N₃ | [2][3][4] |

| Molecular Weight | 187.12 g/mol | [2][3][4] |

| CAS Number | 946594-89-4 | [1][2][5] |

| Synonyms | 3-Amino-6-(trifluoromethyl)pyridine-2-carbonitrile | [1] |

| Appearance | Solid (form not specified) | [3] |

| Purity (Typical) | 95% - 98% | [1][3] |

| Solubility | Data not available | [1] |

| Melting/Boiling Point | Data not available |[1] |

Strategic Importance in Synthesis

The utility of 3-Amino-6-(trifluoromethyl)picolinonitrile as a building block stems from the distinct reactivity of its functional groups. The trifluoromethyl group enhances metabolic stability and lipophilicity in target molecules, a desirable trait in drug design. The amino and nitrile groups serve as versatile handles for a wide array of chemical transformations.

Below is a conceptual workflow illustrating its role as a synthetic intermediate.

Caption: Role as a versatile chemical building block.

Synthesis Pathway: A Representative Methodology

Expertise & Causality: This method employs a standard nitro-to-amine reduction using iron powder in an acidic medium. Iron is a cost-effective and efficient reducing agent for this transformation. The acidic environment (acetic acid) activates the iron and facilitates the reaction. The mixed solvent system (ethyl acetate/acetic acid) is chosen to ensure solubility of the organic precursor while accommodating the aqueous nature of the acid.

Caption: Representative synthesis workflow for a related isomer.

Experimental Protocol (Representative)

Disclaimer: This protocol is for the synthesis of an isomer and should be adapted and optimized by a qualified chemist for the target compound, 3-Amino-6-(trifluoromethyl)picolinonitrile.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the nitro precursor, 2-cyano-6-(trifluoromethyl)-3-nitropyridine (1 equivalent), with a 1:1 mixture of ethyl acetate and acetic acid.

-

Addition of Reducing Agent: Add iron powder (approx. 5 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-15 hours).

-

Workup: Cool the mixture to room temperature. Filter the reaction slurry through a pad of diatomaceous earth (Celite) to remove the iron salts and unreacted iron. Rinse the pad with ethyl acetate.

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel to obtain the final product.

Quality Control & Analytical Methodology

Ensuring the purity and identity of 3-Amino-6-(trifluoromethyl)picolinonitrile is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation.

Trustworthiness through Self-Validation: A robust analytical protocol is inherently self-validating. The HPLC method should demonstrate a sharp, symmetrical peak for the main component, with clear separation from any impurities. The identity of this peak is then confirmed by collecting the fraction and analyzing it via MS to ensure the molecular weight is correct (187.12 g/mol ) and via NMR to confirm the structural arrangement of protons, carbons, and fluorine atoms.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general starting point for method development.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV, set to an appropriate wavelength (e.g., 254 nm).

-

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-20 min: Linear gradient from 5% to 95% B.

-

20-25 min: Hold at 95% B.

-

25-26 min: Return to 5% B.

-

26-30 min: Re-equilibrate at 5% B.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile), lab coat. | [1][6] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [1][6] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [1][6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [1] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [1] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |[1] |

References

-

3-Amino-6-(trifluoromethyl)picolinonitrile | CAS 946594-89-4. AMERICAN ELEMENTS. [Link]

-

Safety Data Sheet. Sangon Biotech. [Link]

-

Heterocyclic Building Blocks. Hoffman Fine Chemicals. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. americanelements.com [americanelements.com]

- 3. 3-Amino-6-(trifluoromethyl)picolinonitrile946594-89-4, CasNo.946594-89-4 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]

- 4. 3-Amino-6-(trifluoromethyl)picolinonitrile | CymitQuimica [cymitquimica.com]

- 5. 3-Amino-6-(trifluoromethyl)picolinonitrile | 946594-89-4 [sigmaaldrich.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

Spectroscopic Characterization of 3-Amino-6-(trifluoromethyl)picolinonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-6-(trifluoromethyl)picolinonitrile, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and quality control of this compound. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages data from closely related, well-characterized analogs and first-principle spectroscopic theories to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

3-Amino-6-(trifluoromethyl)picolinonitrile (C₇H₄F₃N₃, M.W.: 187.12 g/mol , CAS: 946594-89-4) possesses a unique electronic architecture that gives rise to a distinct spectroscopic fingerprint. The pyridine ring, substituted with an electron-donating amino group, an electron-withdrawing trifluoromethyl group, and a cyano group, presents a rich system for analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Amino-6-(trifluoromethyl)picolinonitrile, we anticipate characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be simple, showing two signals for the aromatic protons and a broad signal for the amine protons. The electron-withdrawing nature of the trifluoromethyl and cyano groups will significantly influence the chemical shifts of the ring protons.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-4 | 7.0 - 7.3 | Doublet | ~8.0 | Proton ortho to the amino group |

| H-5 | 7.6 - 7.9 | Doublet | ~8.0 | Proton meta to the amino group |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - | Amino group protons |

Causality and Insights:

-

The H-4 proton is expected to be upfield (lower ppm) compared to H-5 due to the electron-donating effect of the adjacent amino group.

-

The H-5 proton will be downfield (higher ppm) due to the influence of the adjacent electron-withdrawing trifluoromethyl group.

-

The amino protons will appear as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to, and will also influence the chemical shifts of other carbons in the ring.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| C-2 (C-CN) | 115 - 120 | Singlet | Carbon bearing the cyano group |

| C-3 (C-NH₂) | 150 - 155 | Singlet | Carbon bearing the amino group |

| C-4 | 120 - 125 | Singlet | Aromatic CH |

| C-5 | 110 - 115 | Singlet | Aromatic CH |

| C-6 (C-CF₃) | 145 - 150 | Quartet | Carbon bearing the trifluoromethyl group |

| -CN | 118 - 122 | Singlet | Cyano group carbon |

| -CF₃ | 120 - 125 | Quartet | Trifluoromethyl carbon |

Causality and Insights:

-

The carbon atoms attached to heteroatoms (C-3 and C-6) are expected to be significantly downfield.

-

The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbon to which the CF₃ group is attached (C-6) will also show a quartet, but with a smaller coupling constant.[2]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected.

| Predicted Fluorine Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -CF₃ | -60 to -70 | Singlet | Trifluoromethyl group |

Causality and Insights:

-

The chemical shift of the CF₃ group is sensitive to the electronic environment of the aromatic ring.[3] Its position in this range is characteristic of a CF₃ group attached to a pyridine ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-6-(trifluoromethyl)picolinonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 3-Amino-6-(trifluoromethyl)picolinonitrile will be characterized by absorptions corresponding to the N-H, C≡N, C-F, and aromatic C=C and C-H bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |

| 2230 - 2210 | C≡N stretching | Strong, Sharp |

| 1640 - 1580 | N-H bending (scissoring) | Medium |

| 1600 - 1450 | Aromatic C=C stretching | Medium to Strong |

| 1350 - 1100 | C-F stretching | Strong |

| 850 - 750 | Aromatic C-H out-of-plane bending | Strong |

Causality and Insights:

-

N-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[4]

-

C≡N Stretching: The nitrile group gives rise to a very characteristic sharp, strong peak in the 2230-2210 cm⁻¹ region. Its intensity is due to the large change in dipole moment during the stretching vibration.[5][6][7]

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will produce strong absorption bands in the fingerprint region (1350-1100 cm⁻¹).[5]

-

Aromatic Vibrations: The pyridine ring will show characteristic C=C stretching bands and C-H bending vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 187, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of HCN (m/z = 160): A common fragmentation for nitriles.

-

Loss of CF₃ (m/z = 118): Cleavage of the trifluoromethyl group.

-

Loss of NH₂ (m/z = 171): Loss of the amino group.

-

Causality and Insights: The fragmentation pattern will be dictated by the relative stability of the resulting ions and neutral fragments. The pyridine ring is relatively stable, so fragmentation will likely involve the substituents. The most likely initial fragmentations are the loss of small, stable neutral molecules or radicals.[8][9]

Experimental Workflow for Mass Spectrometry

Sources

- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [sigmaaldrich.com]

- 2. clearsynth.com [clearsynth.com]

- 3. americanelements.com [americanelements.com]

- 4. Read High-Impact Highlights from Organic Letters [axial.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Amino-6-(trifluoromethyl)picolinonitrile

An In-Depth Technical Guide to 3-Amino-6-(trifluoromethyl)picolinonitrile (CAS: 946594-89-4)

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Amino-6-(trifluoromethyl)picolinonitrile. As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of an amino, a nitrile, and a trifluoromethyl group on the picoline framework imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex pharmaceutical agents. This document details its fundamental properties, expected chemical behavior, representative synthetic and analytical protocols, and critical safety information, designed to equip scientists with the knowledge required for its effective application.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. These properties govern its handling, solubility, and behavior in various experimental settings.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value |

| IUPAC Name | 3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile[1][2] |

| Synonyms | 3-Amino-6-(trifluoromethyl)picolinonitrile[1] |

| CAS Number | 946594-89-4[1][2][3] |

| Molecular Formula | C₇H₄F₃N₃[1][3][4] |

| Molecular Weight | 187.12 g/mol [1][2][4] |

| InChI Key | SNDIVORLLWTSEF-UHFFFAOYSA-N[1][2] |

Core Physical Properties

These properties are essential for designing experimental conditions, such as choosing appropriate solvents and predicting the compound's state.

| Property | Value / Observation |

| Appearance | Reported as a solid, ranging from white or off-white to gray or brown powder[3][4][5] |

| Physical State | Solid at room temperature[3][4] |

| Melting Point | Specific data is not widely published; requires experimental determination[1][3][4] |

| Boiling Point | Data not available[1][3][4] |

| Solubility | Low estimated solubility in water. Likely soluble in common organic solvents such as dichloromethane[4][5] |

Structural Representation

The molecule's structure is the ultimate determinant of its properties and reactivity.

Caption: 2D structure of 3-Amino-6-(trifluoromethyl)picolinonitrile.

Chemical Profile and Reactivity

The synthetic utility of this compound stems from the interplay of its three distinct functional groups. Understanding their individual and collective electronic effects is key to predicting its behavior in chemical reactions.

Functional Group Analysis: The Trifecta of Reactivity

-

Amino Group (-NH₂): Positioned at C3, this primary amine is a potent nucleophile and a weak base. Its presence allows for a wide range of derivatizations, including diazotization followed by Sandmeyer reactions, acylation to form amides, and participation in various coupling reactions to build more complex molecular scaffolds.[6]

-

Trifluoromethyl Group (-CF₃): Located at C6, this group is a powerful electron-withdrawing moiety. Its primary role in a drug development context is to enhance key pharmacokinetic properties. It can increase lipophilicity, which aids in membrane permeability, and improve metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[6][7][8]

-

Nitrile Group (-CN): The nitrile at C2 is an electrophilic center that can undergo nucleophilic addition. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for synthetic diversification.[6][7]

Expected Reactivity and Synthetic Utility

The pyridine ring is electron-deficient, a state that is significantly amplified by the presence of both the nitrile and trifluoromethyl groups. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution, particularly if a leaving group were present. The amino group, being an activating group, directs electrophilic substitution, although the overall electron-poor nature of the ring makes such reactions challenging. The most synthetically valuable reactions involve transformations of the existing functional groups, making this compound an excellent starting material rather than a passive scaffold.

Stability and Storage Recommendations

The compound is generally stable under normal laboratory conditions.[4] However, its reactivity profile suggests sensitivity towards strong acids, bases, and potent oxidizing agents, which could lead to degradation.[6]

Storage Protocol:

-

Condition: Store in a cool, dry, and well-ventilated area.[4] Many suppliers recommend refrigerated storage between 2-8 °C.[3]

-

Container: Keep in a tightly sealed container to prevent moisture absorption and contamination.[4]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4]

Methodologies for Synthesis and Characterization

A robust and reproducible synthesis, coupled with unambiguous characterization, forms the bedrock of any research involving a novel or specialized chemical.

Representative Synthetic Protocol: Reduction of a Nitro Precursor

While multiple synthetic routes may exist, a common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro-group precursor. This method is well-established and utilizes readily available and cost-effective reagents. The following protocol is based on a similar transformation reported for a structural isomer and represents a plausible and field-proven approach.[9]

Objective: To synthesize 3-Amino-6-(trifluoromethyl)picolinonitrile from 3-Nitro-6-(trifluoromethyl)picolinonitrile.

Materials:

-

3-Nitro-6-(trifluoromethyl)picolinonitrile

-

Iron powder (Fe), fine grade

-

Ethyl acetate (EtOAc)

-

Glacial acetic acid (AcOH)

-

Celite® or diatomaceous earth

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask, condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting material, 3-Nitro-6-(trifluoromethyl)picolinonitrile (1.0 eq), in a 4:1 mixture of ethyl acetate and acetic acid.

-

Reagent Addition: Add iron powder (approx. 4.5 eq) to the suspension. The addition may be portion-wise to control any initial exotherm.

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 65-75 °C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material.

-

Work-up - Filtration: After cooling to room temperature, dilute the reaction mixture with additional ethyl acetate. Filter the suspension through a pad of Celite® to remove the iron salts and unreacted iron powder. Wash the filter cake thoroughly with ethyl acetate to ensure complete recovery of the product.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-Amino-6-(trifluoromethyl)picolinonitrile can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or pentane.[9]

Workflow for Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest level of confidence.

Caption: Standard workflow for the structural validation of a synthesized compound.

Expected Spectroscopic Signatures

While experimental data should always be acquired, the expected spectral features can be predicted based on the molecular structure. This serves as a guide for data interpretation.

-

¹H NMR (Proton NMR):

-

Aromatic Region (~7.0-8.5 ppm): Two doublets are expected for the two protons on the pyridine ring. The exact chemical shifts will be influenced by the strong electron-withdrawing effects of the -CF₃ and -CN groups.

-

Amine Protons (~4.0-6.0 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic/Pyridine Carbons (~110-160 ppm): Signals corresponding to the six unique carbons in the pyridine ring and nitrile group.

-

Trifluoromethyl Carbon (~120-130 ppm): A characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

Nitrile Carbon (~115-120 ppm): A signal for the -C≡N carbon, which is typically weaker.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch (3300-3500 cm⁻¹): Two distinct sharp-to-medium bands characteristic of a primary amine (NH₂), corresponding to asymmetric and symmetric stretching modes.[10]

-

C≡N Stretch (2220-2260 cm⁻¹): A sharp, strong absorption band, which is highly diagnostic for the nitrile group.[11]

-

C-F Stretch (1000-1300 cm⁻¹): Multiple strong, intense bands associated with the stretching vibrations of the C-F bonds in the trifluoromethyl group.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight (187.12).

-

Nitrogen Rule: As the molecule contains an odd number of nitrogen atoms (three), the nominal molecular weight is an odd number (187), which is a useful diagnostic check.[12] High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₄F₃N₃.

-

Applications in Research and Drug Development

The value of 3-Amino-6-(trifluoromethyl)picolinonitrile is realized in its application as a versatile intermediate.

Role as a Heterocyclic Building Block

Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[13] This compound provides a pre-functionalized pyridine core, allowing for rapid diversification and the generation of libraries of novel compounds for biological screening. The presence of the trifluoromethyl group is particularly desirable, as this motif is increasingly incorporated into modern drug candidates.[8][14]

The Impact of Trifluoromethylation on Pharmacokinetics

The introduction of a -CF₃ group is a well-established strategy in drug design to modulate a molecule's properties.[8] It can enhance metabolic stability by blocking sites susceptible to oxidation, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity.[6][7] Utilizing building blocks like this one allows for the strategic incorporation of this group from the outset of a synthetic campaign.

Case Study: Intermediate in Pharmaceutical Synthesis

This class of compounds, substituted aminopicolinonitriles, are known intermediates in the synthesis of complex active pharmaceutical ingredients. For instance, related structures are precursors in the synthesis of drugs like Apalutamide, an anti-cancer agent.[15] This highlights the industrial relevance and validated utility of such building blocks in the development of life-saving medicines.

Safety and Handling

Proper handling of any chemical reagent is paramount for ensuring laboratory safety.

Hazard Identification

This compound is classified as hazardous and should be handled with appropriate care.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[1][2] |

| Signal Word | Warning[1][2][3] |

| Hazard Statements | H302: Harmful if swallowed.[1][2][3]H315: Causes skin irritation.[1][2][3]H320: Causes eye irritation.[1][2]H335: May cause respiratory irritation.[1][2][3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]P302+P352: IF ON SKIN: Wash with plenty of water.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

Recommended Handling and PPE Protocol

A self-validating safety system involves always using the correct personal protective equipment (PPE) and engineering controls.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[16]

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to approved standards (e.g., EN166 in the EU or NIOSH in the US).[16]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[16]

-

Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.[16]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]

Conclusion

3-Amino-6-(trifluoromethyl)picolinonitrile is a high-value chemical intermediate whose utility is derived from the unique combination of its functional groups. Its electron-poor pyridine core, modified with a nucleophilic amine, a versatile nitrile, and a pharmacokinetically-enabling trifluoromethyl group, presents a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in a safe and effective manner.

References

- 1. americanelements.com [americanelements.com]

- 2. 3-Amino-6-(trifluoromethyl)picolinonitrile | 946594-89-4 [sigmaaldrich.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 3-Amino-6-(Trifluoromethyl)Picolinonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 5. 6-Amino-3-(Trifluoromethyl)Picolinonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 6. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 7. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 16. acrospharma.co.kr [acrospharma.co.kr]

Solubility and stability of 3-Amino-6-(trifluoromethyl)picolinonitrile

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-6-(trifluoromethyl)picolinonitrile

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Amino-6-(trifluoromethyl)picolinonitrile, focusing on its solubility and stability profiles. The methodologies and insights presented herein are designed to support researchers, scientists, and drug development professionals in advancing their understanding and utilization of this compound.

Introduction and Physicochemical Properties